![molecular formula C20H14BrN3O5S B5560276 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)
N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide
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Overview
Description
“N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide” is a complex organic compound. It contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The compound also contains a bromine atom, suggesting it might have been synthesized through a bromination reaction .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction, and the various rings and functional groups could undergo a variety of reactions .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthetic Approaches
Research in the area of chemical synthesis often focuses on developing novel compounds with potential biological activities. For example, the synthesis of novel methylene-bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles has been demonstrated, highlighting methods for creating complex molecules that could be applied to the synthesis of N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide (Lamani et al., 2009).
Molecular Docking and DFT Studies
Studies on Schiff bases and their potential as inhibitors for specific proteins, such as the 3-chymotrypsin-like protease of SARS-CoV-2, incorporate molecular docking and density functional theory (DFT) analyses. These techniques could be utilized to assess the binding affinity and reactivity of N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide with various biological targets (Al‐Janabi et al., 2020).
Biological Activity
Antimicrobial and Anticancer Properties
Compounds with structural similarities to N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide have been evaluated for their antimicrobial and anticancer activities. For instance, research has been conducted on new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, which exhibited good antimicrobial properties. This suggests potential antimicrobial applications for the compound of interest (Mayekar et al., 2010).
Selective Fluorescent Sensors
The development of optical chemosensors for the selective detection of metal ions, such as Al3+, using compounds that could be structurally related to N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide, indicates potential applications in environmental monitoring and bioimaging. An example is a sensor based on hydrazide-naphthalic anhydride conjugate for live cells imaging (Anand et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O5S/c21-14-8-17-16(28-11-29-17)7-13(14)9-22-23-19(25)10-24-15-5-1-3-12-4-2-6-18(20(12)15)30(24,26)27/h1-9H,10-11H2,(H,23,25)/b22-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPTXODTNJWZBM-LSFURLLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetohydrazide |
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